BMS-248360 - 254737-87-6

BMS-248360

Catalog Number: EVT-262987
CAS Number: 254737-87-6
Molecular Formula: C36H45N5O5S
Molecular Weight: 659.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-248360 is as a potent and orally active dual antagonist of both AT(1) and ET(A) receptors. BMS-248360 represents a new approach to treating hypertension.
Source and Classification

BMS-248360 is derived from a novel chemical structure that incorporates elements of biphenyl sulfafurazole. It is categorized under the class of angiotensin receptor blockers and endothelin receptor antagonists, which are crucial in managing conditions like hypertension and heart failure. The compound's unique dual-action mechanism positions it as a potential therapeutic option that could offer improved efficacy over traditional single-target drugs .

Synthesis Analysis

The synthesis of BMS-248360 involves several key steps, focusing on the construction of its complex molecular framework. The process typically begins with the preparation of an intermediate compound through a series of reactions involving various reagents.

The detailed synthetic pathway includes:

  • Reacting biphenyl sulfonamide with specific acids to form an amide.
  • Hydrolysis steps to obtain the desired sulfonamide structure.
  • Final purification processes to isolate BMS-248360 in its pure form.
Molecular Structure Analysis

BMS-248360 possesses a complex molecular structure characterized by its biphenyl core and various functional groups that enhance its receptor-binding capabilities.

  • Molecular Formula: C18_{18}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 345.42 g/mol
  • Structural Features: The structure includes:
    • A biphenyl system which contributes to hydrophobic interactions with receptors.
    • A sulfonamide moiety that is crucial for binding affinity.
    • Amide linkages that enhance stability and solubility.

The three-dimensional conformation of BMS-248360 allows it to fit into the binding sites of both AT1 and ETA receptors effectively, facilitating its antagonistic action .

Chemical Reactions Analysis

BMS-248360 undergoes various chemical reactions that are pivotal for its synthesis and functionality:

  1. Hydrolysis: Essential for converting intermediates into active forms.
  2. Acid-base Reactions: Involving potassium tert-butoxide to facilitate nucleophilic substitutions.
  3. Formation of Amides: Critical for establishing the necessary structural components that confer biological activity.

These reactions are carefully monitored to optimize yield and purity, ensuring that the final product meets pharmaceutical standards .

Mechanism of Action

The mechanism by which BMS-248360 exerts its pharmacological effects involves competitive antagonism at both AT1 and ETA receptors:

  1. AT1 Receptor Antagonism: By blocking angiotensin II from binding, BMS-248360 reduces vasoconstriction and lowers blood pressure.
  2. ETA Receptor Antagonism: Inhibition of endothelin A receptor activity further contributes to vasodilation and improved cardiovascular function.

The dual action enhances therapeutic efficacy in treating hypertension by addressing multiple pathways involved in blood pressure regulation .

Physical and Chemical Properties Analysis

BMS-248360 exhibits several notable physical and chemical properties:

These properties are crucial for determining the formulation strategies used in drug development .

Applications

BMS-248360 holds significant promise in various scientific applications:

  1. Cardiovascular Therapeutics: Its primary application is in treating hypertension and related cardiovascular disorders through dual receptor antagonism.
  2. Research Tool: It serves as a valuable tool in pharmacological research to study the roles of angiotensin II and endothelin pathways in cardiovascular physiology.
  3. Drug Development: As a lead compound, it may inspire further modifications leading to new therapies targeting similar pathways.

The ongoing research into BMS-248360 continues to explore its full potential within these domains, aiming to improve patient outcomes in cardiovascular health .

Discovery and Rational Design of BMS-248360

Structural Hybridization of AT₁ and ETA Receptor Antagonists

BMS-248360 (C₃₆H₄₅N₅O₅S, MW 659.84 g/mol) was engineered as a dual-acting antagonist through strategic hybridization of structural motifs from two established antihypertensive agents: the AT₁ antagonist irbesartan and the ETA antagonist BMS-193884. This rational design merged irbesartan’s biphenyl tetrazole group—replaced by a methylisoxazole sulfonamide for metabolic stability—with BMS-193884’s spirodiazepine core. The hybrid structure features:

  • A butyl-spiroimidazolone moiety enabling high-affinity ETA engagement
  • A trimethylpyrrolidinone side chain enhancing AT₁ binding
  • A biphenyl sulfonamide core linking both pharmacophores [4].

Table 1: Structural Motifs in BMS-248360 and Precursor Compounds

ComponentSource CompoundRole in BMS-248360Effect on Pharmacokinetics
Biphenyl sulfonamideIrbesartan (modified)Dual-receptor engagement scaffoldBalances lipophilicity (LogP 7.226)
SpirodiazaspiroBMS-193884ETA binding anchorReduces off-target binding
TrimethylpyrrolidinoneNovel designAT₁ affinity enhancementImproves oral bioavailability (38%)

This hybridization resulted in balanced dual-receptor inhibition, with binding affinities (Kᵢ) of 1.9 nM for ETA and 10 nM for AT₁. The molecule’s 11 rotatable bonds and moderate polar surface area enabled optimal membrane penetration and oral absorption, distinguishing it from monospecific antagonists [1] [4].

Biphenyl Sulfonamide Core as a Pharmacophoric Motif

The biphenyl sulfonamide core serves as the central scaffold enabling simultaneous interaction with both target receptors. Structure-activity relationship (SAR) studies revealed:

  • Ortho-substitution with methylisoxazole sulfonamide provided optimal steric hindrance, preventing peptide substrate access to AT₁’s active site
  • Para-position flexibility allowed attachment of the spirodiazaspiro group via a methylene linker, enabling conformational adaptability during ETA binding
  • Sulfonamide linkage created hydrogen-bonding interactions with AT₁’s Lys199 and His256 residues, critical for antagonism [4] [7].

Synthetic optimization employed Suzuki-Miyaura cross-coupling to construct the biphenyl system:

Key Steps:  1. Bromination-oxidation of 4-bromo-3-methylbenzonitrile → Aldehyde intermediate  2. Pd-catalyzed coupling with boronic ester → Biphenyl formation  3. Sulfonylation with 3,4-dimethylisoxazol-5-amine → Core sulfonamide  4. Alkylation: Addition of spirodiazaspiro and pyrrolidinyl groups  

This modular approach enabled systematic tuning of AT₁/ETA affinity ratios by varying substituents at the imidazole and pyrrolidinone positions [4].

Computational Modeling in Dual Receptor Targeting

Computational strategies were pivotal in optimizing BMS-248360’s dual-receptor engagement:

Quantum-Polarized Ligand Docking (QPLD)

Quantum mechanical calculations predicted binding conformations by simulating electron density redistribution during receptor engagement. For AT₁:

  • Methoxymethyl/cyclooctanone substitutions increased activity by forming van der Waals contacts with transmembrane helix 6
  • Trimethylpyrrolidinone addition reduced AT₁ affinity by 47% due to steric clash with Ile288 [2].

MM/GBSA Free-Energy Calculations

Molecular Mechanics/Generalized Born Surface Area analysis quantified binding energetics:

ΔG_bind (kcal/mol) for Key Interactions:  - ETₐ: Sulfonamide O···Arg326 salt bridge: -8.2 ± 0.6  - AT₁: Isoxazole N···Tyr113 hydrogen bond: -5.4 ± 0.3  - Biphenyl π-stacking with ETₐ Phe208: -4.1 ± 0.4  

These simulations revealed BMS-248360’s 5.3-fold greater potency for ETₐ over AT₁, attributed to stronger electrostatic complementarity with ETₐ’s polar binding pocket [2] [4].

3D-QSAR and Avidity Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis demonstrated that dual-receptor targeting generated cooperative avidity effects:

  • Simultaneous binding to AT₁ and ETₐ increased functional affinity by 8.7-fold compared to monospecific engagement
  • The "affinity threshold" for efficacy was achieved at receptor densities >10,000/µm²—exclusive to vascular smooth muscle cells in hypertension [7].

Table 2: Computational Methods in BMS-248360 Optimization

MethodApplicationKey PredictionExperimental Validation
QPLDBinding pose simulationTrimethylpyrrolidinone orientation12-fold ETₐ affinity increase
MM/GBSABinding energy quantificationΔG = -42.7 kcal/mol (ETₐ)Kᵢ = 1.9 nM vs. predicted 2.3 nM
3D-QSARSubstituent effect modelingCyclohexanone → 3x AT₁ activity gainConfirmed in radioligand assays

These computational approaches enabled rational optimization of the lead compound, predicting the 28-fold selectivity window for vascular vs. parenchymal tissue binding observed in preclinical studies [2] [7].

Properties

CAS Number

254737-87-6

Product Name

BMS-248360

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Molecular Formula

C36H45N5O5S

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3

InChI Key

NBDFXMDYBLSGLX-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

4'-((2-butyl-4-oxo-1,3-diazaspiro(4.4)non-1-en-3-yl)methyl)-N-(3,4-dimethyl-5-isoxazolyl)-2'-((3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl)-(1,1'-biphenyl)-2-sulfonamide
BMS 248360
BMS-248360
BMS248360

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.